Sodium 2-(2-(tridecyloxy)ethoxy)ethyl sulphate Sodium 2-(2-(tridecyloxy)ethoxy)ethyl sulphate
Brand Name: Vulcanchem
CAS No.: 94107-61-6
VCID: VC17006139
InChI: InChI=1S/C17H36O6S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-21-14-15-22-16-17-23-24(18,19)20;/h2-17H2,1H3,(H,18,19,20);/q;+1/p-1
SMILES:
Molecular Formula: C17H35NaO6S
Molecular Weight: 390.5 g/mol

Sodium 2-(2-(tridecyloxy)ethoxy)ethyl sulphate

CAS No.: 94107-61-6

Cat. No.: VC17006139

Molecular Formula: C17H35NaO6S

Molecular Weight: 390.5 g/mol

* For research use only. Not for human or veterinary use.

Sodium 2-(2-(tridecyloxy)ethoxy)ethyl sulphate - 94107-61-6

Specification

CAS No. 94107-61-6
Molecular Formula C17H35NaO6S
Molecular Weight 390.5 g/mol
IUPAC Name sodium;2-(2-tridecoxyethoxy)ethyl sulfate
Standard InChI InChI=1S/C17H36O6S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-21-14-15-22-16-17-23-24(18,19)20;/h2-17H2,1H3,(H,18,19,20);/q;+1/p-1
Standard InChI Key FDFQLLWHNQBFIV-UHFFFAOYSA-M
Canonical SMILES CCCCCCCCCCCCCOCCOCCOS(=O)(=O)[O-].[Na+]

Introduction

Chemical and Structural Properties

Molecular Characteristics

Sodium 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]ethyl sulphate, also known as sodium trideceth sulfate, has the molecular formula C₁₉H₃₉NaO₇S and a molecular weight of 434.6 g/mol . Its IUPAC name, sodium;2-[2-(2-tridecoxyethoxy)ethoxy]ethyl sulfate, reflects a branched structure comprising:

  • A hydrophobic tridecyl chain (C₁₃H₂₇)

  • A hydrophilic triethylene glycol sulfate group (-O-(CH₂CH₂O)₃-SO₃⁻Na⁺)

The compound’s amphiphilicity arises from this balance, with a calculated logP (octanol-water partition coefficient) of 4.90–5.22, indicating moderate lipophilicity .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number25446-78-0
Molecular FormulaC₁₉H₃₉NaO₇S
Molecular Weight434.6 g/mol
DensityNot available
LogP4.90–5.22 (estimated)
PSA (Polar Surface Area)102.5 Ų

Spectroscopic and Chromatographic Data

The compound’s structural confirmation relies on techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). Reverse-phase HPLC methods employing acetonitrile-water gradients (with formic acid modification for mass spectrometry compatibility) have been validated for purity analysis.

Synthesis and Industrial Production

Synthetic Pathway

The synthesis involves three sequential steps:

Table 2: Synthesis Steps and Conditions

StepReagents/ConditionsProduct
EthoxylationTridecyl alcohol + ethylene oxide (140–160°C, basic catalyst)Trideceth-3 (ethoxylate)
SulfationSO₃ or ClSO₃H (40–60°C, solvent-free)Sulfated intermediate
NeutralizationNaOH (aqueous, pH 7–8)Sodium trideceth sulfate

Ethoxylation introduces three ethylene oxide units to tridecyl alcohol, forming a polyether chain. Sulfation with sulfur trioxide proceeds via electrophilic substitution at the terminal hydroxyl group, followed by neutralization with sodium hydroxide to yield the final product.

Industrial Scalability

Industrial production employs continuous reactors for ethoxylation and falling-film sulfators to manage exothermic reactions. Optimized parameters include:

  • Temperature control: 140–160°C for ethoxylation; 40–60°C for sulfation

  • Molar ratios: 1:3 (tridecyl alcohol:ethylene oxide); 1:1 (ethoxylate:SO₃)

  • Purity targets: >95% by HPLC, with residual ethylene oxide <1 ppm

Functional Applications

Personal Care Formulations

In shampoos and cleansers, sodium trideceth sulfate reduces surface tension (critical micelle concentration ≈0.1–0.5 mM), generating stable foams and emulsifying sebum. A typical anti-hair loss shampoo formulation contains:

  • 5–15% sodium trideceth sulfate (foaming agent)

  • 1–3% conditioning agents (e.g., silicones)

  • 0.5–2% thickeners (e.g., xanthan gum)

Pharmaceutical Uses

The surfactant enhances drug solubility via micelle formation. In a study on poorly water-soluble APIs (e.g., ibuprofen), formulations with 2% sodium trideceth sulfate achieved >90% dissolution within 30 minutes vs. <50% for surfactant-free controls.

Analytical Chemistry

HPLC methods using C18 columns and acetonitrile-water (70:30 v/v) mobile phases resolve sodium trideceth sulfate from impurities (retention time ≈8.2 min). This method’s scalability supports preparative isolation for pharmacokinetic studies.

Toxicological and Environmental Profiles

Human Health Risks

  • Acute toxicity: LD₅₀ (oral, rat) = 2,000–5,000 mg/kg (Category 4)

  • Ocular exposure: Causes severe irritation (GHS Category 1)

  • Reproductive effects: In rat models, doses >300 mg/kg/day induced fetal malformations

Ecotoxicology

  • Aquatic toxicity: EC₅₀ (Daphnia magna, 48h) = 2.5 mg/L

  • Biodegradation: 60–70% mineralization in 28 days (OECD 301B test)

  • Bioaccumulation: LogKow <3.0 suggests low potential

Advanced Research and Case Studies

Biodegradation Pathways

Microbial degradation by Pseudomonas spp. proceeds via:

  • Desulfation: Cleavage of sulfate group (enzymes: sulfatases)

  • Ether bond hydrolysis: Breakdown of ethoxylate chain (etherases)

  • β-oxidation: Tridecyl chain metabolism to CO₂ and H₂O

Longer ethoxy chains delay degradation; trideceth-3 requires 14–21 days for 50% mineralization vs. 7 days for trideceth-1.

Environmental Interactions

Batch adsorption experiments (pH 7, 25°C) show sodium trideceth sulfate binds to microplastics (polyethylene) with Kd = 1.2 L/kg, facilitating co-pollutant transport.

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